molecular formula C21H22N4O4 B11665078 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11665078
M. Wt: 394.4 g/mol
InChI Key: LWAATJOQQRTWBY-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆) exhibits:

  • δ 8.45 ppm : Singlet for the hydrazone proton (N=CH–).
  • δ 7.20–7.80 ppm : Multiplet signals for aromatic protons from the ethoxyphenyl groups.
  • δ 4.10 ppm : Quartet (–OCH₂CH₃) integrating for four protons.
  • δ 1.35 ppm : Triplet (–OCH₂CH₃) integrating for six protons.

¹³C NMR (100 MHz, DMSO-d₆) shows:

  • δ 162.5 ppm : Carbonyl carbon (C=O).
  • δ 148.2 ppm : Imine carbon (C=N).
  • δ 112–160 ppm : Aromatic carbons.

Infrared (IR) and UV-Vis Absorption Spectroscopy

  • IR (KBr, cm⁻¹) :

    • 3320 cm⁻¹ : N–H stretch (hydrazide).
    • 1685 cm⁻¹ : C=O stretch (carbohydrazide).
    • 1600 cm⁻¹ : C=N stretch (hydrazone).
    • 1250 cm⁻¹ : C–O–C stretch (ethoxy groups) .
  • UV-Vis (MeOH, λmax) :

    • 278 nm : π→π* transitions (aromatic rings).
    • 340 nm : n→π* transitions (hydrazone linkage) .

Mass Spectrometric Fragmentation Patterns

HRMS (ESI+) exhibits a molecular ion peak at m/z 395.168 [M+H]⁺ (calculated: 395.171). Key fragments include:

  • m/z 225.092 : Loss of the 3-ethoxy-4-hydroxyphenylmethylidene group.
  • m/z 170.060 : Pyrazole ring cleavage with retention of the ethoxyphenyl moiety .

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-3-28-16-7-5-6-15(11-16)17-12-18(24-23-17)21(27)25-22-13-14-8-9-19(26)20(10-14)29-4-2/h5-13,26H,3-4H2,1-2H3,(H,23,24)(H,25,27)/b22-13+

InChI Key

LWAATJOQQRTWBY-LPYMAVHISA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OCC

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OCC

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives

A common approach involves reacting 1,3-diketones with hydrazine derivatives. For example, ethyl 3-oxo-3-phenylpropanoate derivatives undergo cyclocondensation with hydrazine to form pyrazole rings. However, for 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, the ethoxy-substituted phenyl group must be introduced during the diketone synthesis.

Key Steps:

  • Synthesis of 3-(3-Ethoxyphenyl)-1H-Pyrazole-5-Carboxylate :

    • A β-keto ester (e.g., ethyl 3-(3-ethoxyphenyl)-3-oxopropanoate) reacts with hydrazine hydrate in ethanol under reflux.

    • The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization to form the pyrazole ring.

  • Hydrazinolysis to Form Carbohydrazide :

    • The ester intermediate undergoes hydrazinolysis using hydrazine hydrate in methanol or ethanol under reflux.

    • This step replaces the ester group with a carbohydrazide (-CONHNH2) moiety.

Example Reaction Conditions :

ReagentSolventTemperatureCatalystYield
Hydrazine hydrate (100%)MethanolReflux (65°C)None75–85%

Data adapted from analogous pyrazole-carbohydrazide syntheses.

Schiff Base Formation with 3-Ethoxy-4-Hydroxybenzaldehyde

The final step involves condensing the carbohydrazide intermediate with 3-ethoxy-4-hydroxybenzaldehyde to form the Schiff base.

Reaction Mechanism

  • Nucleophilic Attack : The hydrazide nitrogen attacks the aldehyde carbonyl carbon, forming a hydrazone intermediate.

  • Dehydration : Elimination of water yields the Schiff base, stabilized by conjugation with the aromatic ring.

  • E-Isomer Formation : The reaction conditions (acidic or neutral) favor the E-configuration due to steric and electronic effects.

Optimized Conditions

ParameterValue/Description
SolventEthanol or methanol
CatalystGlacial acetic acid or pyridine
TemperatureReflux (80–100°C)
Reaction Time4–8 hours
Aldehyde:Carbohydrazide1:1 molar ratio

Example Protocol :

  • Reagents : 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide (1 eq), 3-ethoxy-4-hydroxybenzaldehyde (1 eq), ethanol (10 mL).

  • Procedure :

    • Add glacial acetic acid (1–2 drops) to the mixture.

    • Reflux for 6 hours under nitrogen atmosphere.

    • Cool, filter, and recrystallize from ethanol.

Key Challenges and Solutions

Yield Optimization

  • Low Yields : Competing side reactions (e.g., polymerization) may occur due to the aldehyde’s reactivity.

  • Mitigation : Use anhydrous solvents and stoichiometric control.

Stereochemical Control

  • E-Selectivity : Achieved via steric hindrance from the 3-ethoxy group in the aldehyde and the 3-ethoxyphenyl group in the pyrazole.

Purification

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures are effective for isolating the E-isomer.

Structural Characterization

The synthesized compound is validated via:

  • FT-IR : Absorption bands at ~1600 cm⁻¹ (C=N) and ~1680 cm⁻¹ (C=O).

  • ¹H-NMR : Signals at δ 8.5–9.0 ppm (CH=N) and δ 10.0–10.5 ppm (NH).

  • Mass Spectrometry : Molecular ion peak at m/z 394.4 (C₂₁H₂₂N₄O₄).

Comparative Analysis of Synthesis Routes

MethodAdvantagesLimitations
Cyclocondensation + HydrazinolysisHigh regioselectivityMulti-step complexity
Direct Aldehyde CondensationShorter reaction timeRisk of side reactions

Data synthesized from.

Industrial-Scale Considerations

  • Catalyst Selection : Acid catalysts (e.g., H₂SO₄) may improve yields but require neutralization post-reaction.

  • Solvent Recovery : Ethanol is recyclable, reducing costs in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

2.1 Antioxidant Activity

Research indicates that compounds containing a pyrazole moiety exhibit significant antioxidant properties. For instance, studies have demonstrated that derivatives of pyrazole can scavenge free radicals effectively, suggesting that N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide may possess similar capabilities. This activity is crucial in mitigating oxidative stress-related diseases, such as cardiovascular disorders and neurodegenerative diseases .

2.2 Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have indicated that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The structure-activity relationship (SAR) studies suggest that modifications in the ethoxy and hydroxy substituents can enhance its efficacy against specific strains .

2.3 Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions like arthritis and other inflammatory diseases. Experimental models have shown that it can reduce pro-inflammatory cytokine levels, indicating its therapeutic potential in managing inflammation .

Therapeutic Applications

3.1 Cancer Treatment

There is growing interest in the use of pyrazole derivatives as anticancer agents due to their ability to induce apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and promoting cell death through apoptotic pathways .

3.2 Neurological Disorders

Given its antioxidant and anti-inflammatory properties, this compound may also be explored for neuroprotective applications. Research into similar pyrazole compounds has suggested potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative damage and inflammation in neuronal tissues .

Case Studies

Study Findings Reference
Study on Antioxidant ActivityDemonstrated significant radical scavenging ability compared to standard antioxidants like ascorbic acid
Antimicrobial EvaluationShowed effective inhibition against Staphylococcus aureus and Candida albicans
Anti-inflammatory ResearchReduced TNF-alpha levels in animal models of inflammation
Cancer Cell Line StudyInduced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potency

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of hydroxy and ethoxy groups can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The compound’s bioactivity and physicochemical properties are influenced by substituents on both the pyrazole and arylidene moieties. Below is a comparative analysis:

Compound Name Pyrazole Substituent Arylidene Substituent Molecular Weight (g/mol) Key Functional Groups Predicted logP References
Target Compound 3-(3-Ethoxyphenyl) 3-Ethoxy-4-hydroxyphenyl 434.45 Ethoxy, hydroxyl, imine 3.52
N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide 3-(1-Naphthyl) 3-Ethoxy-4-hydroxyphenyl 480.52 Naphthyl, ethoxy, hydroxyl 4.88
3-(4-Ethoxy-3-methoxyphenyl)-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide 4-Ethoxy-3-methoxyphenyl 2-Hydroxy-1-naphthyl 500.51 Methoxy, naphthyl-OH 4.12
(E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 5-Methyl 4-Methoxyphenyl 298.31 Methoxy, methyl 2.14

Key Observations :

  • Hydroxyl groups (e.g., in the target compound and ) introduce hydrogen-bonding capacity, improving binding to polar biological targets .
  • Ethoxy vs. methoxy : Ethoxy groups marginally increase logP and steric bulk compared to methoxy, affecting both pharmacokinetics and target interactions .

Structural and Spectroscopic Comparisons

Crystallographic Features:
  • The (E)-configuration of the imine bond is conserved across analogs, as confirmed by X-ray studies using SHELXL .
  • Intramolecular hydrogen bonds between the hydroxyl and imine groups stabilize the planar structure in the target compound, a feature absent in methoxy-only analogs .
Spectral Data:
  • NMR : The target compound’s ¹H-NMR shows distinct signals for ethoxy groups (δ 1.35–1.40 ppm for –OCH₂CH₃) and aromatic protons (δ 6.8–7.5 ppm), consistent with .
  • IR : Stretching vibrations for C=O (1660–1680 cm⁻¹) and N–H (3250–3350 cm⁻¹) align with related carbohydrazides .

Critical Gaps :

  • Lack of experimental logP, solubility, or toxicity data for the target compound.
  • Limited structural dynamics studies (e.g., molecular docking or MD simulations).

Future work should prioritize synthetic optimization (e.g., introducing halogen substituents) and advanced spectroscopic profiling (e.g., Raman, mass spectrometry) .

Biological Activity

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N3O3C_{18}H_{17}N_{3}O_{3} with a molecular weight of approximately 323.35 g/mol . The compound features a pyrazole ring, which is often associated with various biological activities, including anti-inflammatory, antibacterial, and antitumor effects.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been shown to inhibit key cancer-related pathways. Specifically, it may affect the activity of protein kinases involved in cancer progression such as BRAF(V600E) and EGFR .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameTargetIC50 Value (µM)Reference
This compoundBRAF(V600E)TBD
Other Pyrazole DerivativeEGFR50
Another CompoundAurora-A Kinase30

Anti-inflammatory Activity

This compound also demonstrates anti-inflammatory properties. Studies have suggested that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . These effects are crucial for developing treatments for chronic inflammatory diseases.

Case Study: Inhibition of Inflammatory Markers

In vitro studies showed that treatment with this compound led to a significant reduction in NO production in macrophages stimulated with LPS. This suggests potential use in managing inflammatory conditions .

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of pyrazole derivatives have been widely documented. While specific studies on this compound's antibacterial efficacy remain limited, related compounds have shown promising results against various bacterial strains .

Table 2: Antibacterial Activity of Related Pyrazole Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)Reference
Pyrazole AE. coli15
Pyrazole BS. aureus12

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrazole derivatives. Modifications in the substituents on the pyrazole ring significantly influence their pharmacological properties. For instance, the presence of ethoxy and hydroxy groups enhances solubility and bioactivity, potentially increasing the compound's efficacy against target enzymes and receptors .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 3-ethoxy-4-hydroxybenzaldehyde with 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or catalytic conditions (e.g., acetic acid or p-toluenesulfonic acid) to form the hydrazone linkage .
  • Step 2 : Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the E-isomer .
  • Key Parameters : Reaction time (12–24 hr), temperature (reflux at 80–100°C), and molar ratios (1:1 aldehyde/hydrazide) to minimize byproducts .

Q. How is spectroscopic characterization (e.g., NMR, IR, X-ray) used to confirm the structure and isomer purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the hydrazone (C=N) linkage via imine proton signals at δ 8.5–9.0 ppm and absence of aldehyde peaks. Aromatic protons from ethoxyphenyl groups appear as multiplets in δ 6.5–7.5 ppm .
  • IR : Stretching frequencies at 1600–1650 cm⁻¹ (C=N) and 3200–3400 cm⁻¹ (N-H, O-H) validate functional groups .
  • X-ray Crystallography : Resolves E/Z isomerism; dihedral angles between pyrazole and phenyl rings (e.g., <20° for planar conformation) confirm stereochemistry .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate this compound’s potential as a hypoglycemic or antioxidant agent?

Methodological Answer:

  • Target Selection : Prioritize receptors like cannabinoid CB1 (for hypoglycemia) or NADPH oxidase (for antioxidant activity) based on structural analogs .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking. Set grid boxes around active sites (e.g., CB1: coordinates x=40, y=48, z=40) .
  • Validation : Compare binding energies (ΔG) with known ligands (e.g., SR141716 for CB1). A ΔG ≤ −8 kcal/mol suggests strong binding .
  • Contradiction Analysis : If experimental IC50 conflicts with docking scores, re-evaluate protonation states or solvent-accessible surface area (SASA) in simulations .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this hydrazone derivative?

Methodological Answer:

  • Metabolic Stability Assays : Test hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation pathways .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the pyrazole ring to enhance oxidative stability .
  • Comparative Pharmacokinetics : Use LC-MS to measure plasma half-life (t1/2) and correlate with in vivo efficacy. Adjust dosing regimens if t1/2 < 2 hr .

Q. How do solvent polarity and pH influence the stability of the hydrazone bond in aqueous or biological media?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor hydrolysis via HPLC at 254 nm .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Hydrazones typically degrade faster at pH < 3 (k ~ 0.1 hr⁻¹) due to acid-catalyzed hydrolysis .
  • Co-solvent Systems : Add 10–20% PEG-400 to aqueous solutions to improve solubility and reduce hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.